molecular formula C15H13N3O3 B1459013 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid CAS No. 1638612-86-8

1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid

Cat. No.: B1459013
CAS No.: 1638612-86-8
M. Wt: 283.28 g/mol
InChI Key: FBWINOKUMCROGN-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a pyrrole ring, a carboxylic acid group, and a 1,2,4-oxadiazole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) . The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle, containing three atoms of carbon and two heteroatoms of nitrogen at the 1, 2, and 4 positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring is aromatic and planar, while the carboxylic acid group is polar and can form hydrogen bonds . The 1,2,4-oxadiazole ring is also aromatic and planar .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and the reagents used. The pyrrole ring is electron-rich and can undergo electrophilic aromatic substitution . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a carboxylic acid group suggests that the compound would be polar and could form hydrogen bonds .

Scientific Research Applications

Biological Activities and Therapeutic Potential

1,2,4-Oxadiazole derivatives, including 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid, have been extensively studied for their wide range of biological activities and potential therapeutic applications. These compounds have been identified to exhibit anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. This broad spectrum of pharmacological actions is attributed to their structural features, which allow for effective binding with different enzymes and receptors through numerous weak interactions, thereby eliciting a variety of bioactivities (Jalhan et al., 2017).

Role in Drug Development

The 1,2,4-oxadiazole ring serves as a significant structural component in the design of new drug candidates. Its presence in molecules is associated with the development of compounds that are effective against a range of diseases, including but not limited to, infections, cancer, and cardiovascular disorders. Research in the area of 1,2,4-oxadiazole-based derivatives has become a focal point for scientists aiming to develop more active and less toxic medicinal agents. The review of current developments in medicinal chemistry highlights the therapeutic worth of these compounds across the entire spectrum of medicinal chemistry, such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

Synthesis and Chemical Reactivity

The synthesis and biological roles of 1,2,4-oxadiazoles, including the specific compound , have been a subject of interest due to their potential in generating new therapeutic agents. Innovations in synthetic methodologies have enabled the development of a variety of 1,2,4-oxadiazole derivatives over the past years, reflecting the dynamic nature of research in this area. These advancements not only contribute to the understanding of the chemical reactivity of such compounds but also pave the way for their application in treating numerous diseases by exploring new therapeutic species for society (Nayak & Poojary, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. In general, care should be taken when handling any chemical compound. Some general safety measures include avoiding inhalation or contact with skin or eyes .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it is being developed as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-5-2-3-6-11(10)14-16-13(21-17-14)9-18-8-4-7-12(18)15(19)20/h2-8H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWINOKUMCROGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid
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1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid
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1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid
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1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid
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1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid
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1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid

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